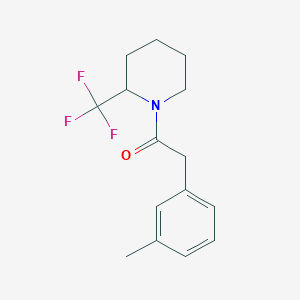![molecular formula C29H25FN4O3S B2959885 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 2034486-00-3](/img/structure/B2959885.png)
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors .
Synthesis Analysis
The synthesis of these compounds involved structural modifications of tazemetostat . The process involved base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides , which were obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Molecular Structure Analysis
The molecular structure of these compounds was optimized through preliminary structure–activity relationship (SAR) studies . These studies indicated that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction and base-catalyzed reactions . The aza-Wittig reaction was used to obtain carbodiimides from iminophosphoranes and aromatic isocyanates . These carbodiimides were then reacted with nucleophilic reagents in a base-catalyzed reaction to synthesize the final compounds .Aplicaciones Científicas De Investigación
Radioligand Synthesis for Imaging
Compounds related to the specified chemical structure have been synthesized for use as selective radioligands in imaging translocator proteins (18 kDa) with PET (Positron Emission Tomography). This application is crucial for in vivo imaging, allowing for the non-invasive study of biological processes and diseases in the brain and other organs (Dollé et al., 2008).
Anticancer Activity
Derivatives similar to the mentioned chemical compound have shown potential as anticancer agents. For example, certain pyrimidine derivatives have demonstrated appreciable cancer cell growth inhibition, highlighting the potential for these compounds in developing new cancer therapies (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from related chemical structures have been synthesized for their anti-inflammatory and analgesic properties. These compounds target cyclooxygenase enzymes and show significant activity, offering a new approach to pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into novel thienopyrimidine linked rhodanine derivatives has revealed compounds with potent antimicrobial properties. These findings are critical for developing new antibiotics to combat resistant bacterial strains (Kerru et al., 2019).
Antifolate Agents
Classical and nonclassical antifolates derived from pyrimidines have been explored for their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds are key in the treatment of various cancers, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2007).
Direcciones Futuras
The findings from the studies indicate that these compounds, particularly the most promising one, would be attractive chemical tools for the further optimization and evaluation of new EZH2 inhibitors . This paves the way for future research in this area, with the potential to develop more effective antitumor agents .
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-2-37-23-14-12-22(13-15-23)34-28(36)27-26(24(17-32-27)20-6-4-3-5-7-20)33-29(34)38-18-25(35)31-16-19-8-10-21(30)11-9-19/h3-15,17,32H,2,16,18H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOLNLZTIKUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

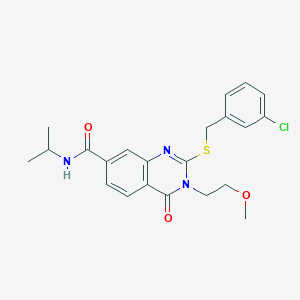
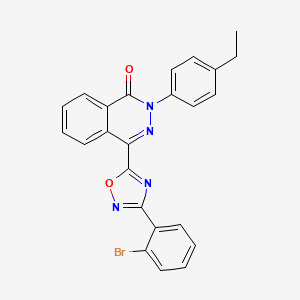
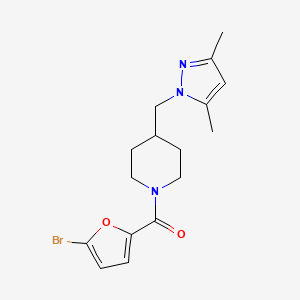
![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2959808.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)
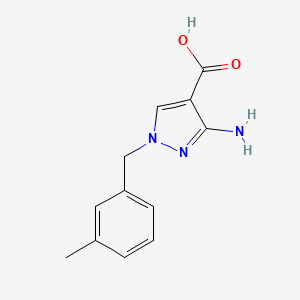
methanone](/img/structure/B2959812.png)
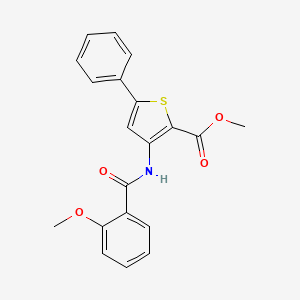
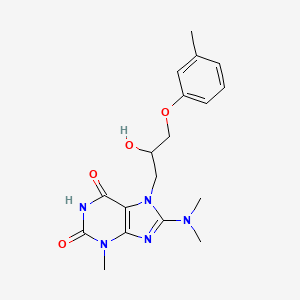
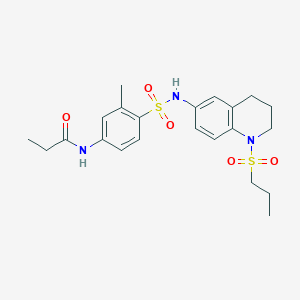
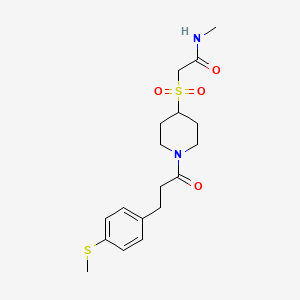
![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)
